1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

Catalog No.
S1517128
CAS No.
18656-38-7
M.F
C36H72NO8P
M. Wt
677.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

CAS Number

18656-38-7

Product Name

1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE

IUPAC Name

2,3-di(tetradecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C36H72NO8P

Molecular Weight

677.9 g/mol

InChI

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3

InChI Key

CITHEXJVPOWHKC-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Synonyms

1,2 Dimyristoyl glycero 3 phosphorylcholine, 1,2 Ditetradecanoyl glycero 3 phosphocholine, 1,2 Ditetradecyl glycero 3 phosphocholine, 1,2-Dimyristoyl-glycero-3-phosphorylcholine, 1,2-Ditetradecanoyl-glycero-3-phosphocholine, 1,2-Ditetradecyl-glycero-3-phosphocholine, Dimyristoyllecithin, Dimyristoylphosphatidylcholine, DMCP, DMPC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC

Model Membrane System:

Dimyristoylphosphatidylcholine, DL- (DMPC) is a well-characterized phospholipid commonly used in scientific research as a model membrane system. Its structure closely resembles the natural phospholipids found in cell membranes, making it a valuable tool for studying various aspects of membrane biology.

DMPC forms a bilayer structure in aqueous environments, mimicking the natural organization of phospholipids in cell membranes. This bilayer structure provides a platform for studying various membrane-related processes, including:

  • Membrane protein interactions: DMPC liposomes can be used to study how membrane proteins interact with the lipid environment and other biomolecules .
  • Drug-membrane interactions: DMPC can be used to investigate how drugs interact with cell membranes, which is crucial for understanding their mechanism of action and potential side effects .
  • Membrane fusion: DMPC vesicles can be used to study the process of membrane fusion, which is essential for various cellular functions such as neurotransmission and exocytosis .

Drug Delivery:

DMPC has been explored as a potential carrier for drug delivery due to its biocompatibility and ability to form stable liposomes. These liposomes can encapsulate drugs and deliver them to specific target sites in the body.

Researchers are investigating the use of DMPC-based liposomes for various therapeutic applications, including:

  • Cancer treatment: Delivering anticancer drugs directly to tumor cells with the help of DMPC liposomes could improve treatment efficacy and reduce side effects .
  • Gene therapy: DMPC liposomes can be used to deliver genetic material into cells for gene therapy applications .

Other Applications:

DMPC finds application in various other scientific research fields, including:

  • Nanoparticle research: DMPC can be used to functionalize nanoparticles, improving their stability and biocompatibility .
  • Cosmetics: DMPC has been used in some cosmetic formulations due to its ability to improve skin hydration and barrier function .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is a phospholipid characterized by a glycerol backbone attached to two myristic acid (tetradecanoic acid) chains at the sn-1 and sn-2 positions. Its molecular formula is C36H72NO8P, and it has a molecular weight of 677.93 g/mol. This compound plays a crucial role in biological membranes, contributing to membrane fluidity and functionality .

DMPC is a major component of cell membranes and plays a crucial role in maintaining membrane structure and function []. It helps to create a barrier between the inside and outside of cells [].

Typical of phospholipids, including:

  • Hydrolysis: In the presence of phospholipases, it can be hydrolyzed to yield myristic acid and glycerophosphate.
  • Transesterification: This reaction can occur with alcohols, leading to the formation of different phospholipid derivatives.
  • Oxidation: The fatty acyl chains can be oxidized under certain conditions, potentially affecting membrane integrity and function .

This compound exhibits several significant biological activities:

  • Membrane Formation: It is integral to the formation of lipid bilayers in cellular membranes, influencing permeability and fluidity.
  • Cell Signaling: As a component of cell membranes, it participates in signaling pathways that regulate various cellular functions.
  • Antigen Role: It has been identified as an antigen in immunological studies, contributing to immune responses .

The synthesis of 1,2-dimyristoyl-rac-glycero-3-phosphocholine can be achieved through various methods:

  • Chemical Synthesis: This involves the esterification of myristic acid with glycerol phosphate under acidic or basic conditions.
  • Enzymatic Synthesis: Using specific enzymes like acyltransferases to facilitate the attachment of fatty acids to glycerol phosphate.
  • Total Synthesis: A multi-step synthetic route that may involve protecting groups for selective reactions .

1,2-Dimyristoyl-rac-glycero-3-phosphocholine has diverse applications:

  • Drug Delivery Systems: Used in liposomal formulations for targeted drug delivery.
  • Biotechnology: Acts as a model membrane component in studies related to membrane dynamics and protein interactions.
  • Cosmetics: Incorporated into formulations for skin care products due to its emulsifying properties .

Studies have shown that 1,2-dimyristoyl-rac-glycero-3-phosphocholine interacts with various biomolecules:

  • Proteins: It can form complexes with membrane proteins, affecting their activity and stability.
  • Nucleic Acids: It has been investigated for its ability to encapsulate nucleic acids for gene delivery applications.
  • Other Lipids: Its interactions with other lipids can influence lipid bilayer properties and functionality .

Similar compounds include:

Compound NameMolecular FormulaUnique Features
1,2-Dimyristoleoyl-sn-glycero-3-phosphocholineC36H68NO8PContains unsaturated fatty acids (oleic acid)
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineC36H72NO8PUses palmitic acid instead of myristic acid
1,2-Dioleoyl-sn-glycero-3-phosphocholineC38H74NO8PContains longer chain unsaturated fatty acids

Uniqueness

1,2-Dimyristoyl-rac-glycero-3-phosphocholine is unique due to its specific fatty acid composition (two myristic acid chains), which influences its physical properties such as melting point and membrane behavior. This specificity makes it particularly useful in studies related to membrane dynamics and drug delivery systems compared to other phosphatidylcholines with different fatty acid compositions .

Molecular Architecture in Lipid Bilayers

The molecular architecture of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE in lipid bilayers demonstrates sophisticated organizational principles that govern membrane structure and stability [10] [22]. Within the bilayer framework, these phospholipid molecules adopt a characteristic dual-leaflet arrangement where the hydrophobic tetradecanoyl chains orient toward the bilayer interior while the phosphocholine headgroups face the aqueous environment [24] [26].

The structural parameters of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers reveal precise dimensional characteristics that reflect optimal molecular packing [27] [30]. In the fluid phase, the bilayer thickness measures approximately 3.14 ± 0.01 nanometers, representing the distance between the opposing phosphate groups across the membrane [27] [30]. This thickness value correlates directly with the length of the tetradecanoyl chains and their degree of ordering within the hydrophobic core [15] [27].

ParameterValueReference
Molecular FormulaC36H72NO8P [1] [2] [3]
Molecular Weight677.93 g/mol [1] [2]
Bilayer Thickness (fluid phase)3.14 ± 0.01 nm [27] [30]
Area per Lipid (fluid phase)60.5 ± 0.1 Ų [27] [30]
Area per Lipid (gel phase)~47 Ų [27] [30]
Main Transition Temperature23.6 ± 1.0 °C (296.8 K) [12] [28]
Bending Rigidity (fluid phase)(5.3-7.2) × 10⁻²⁰ J [27] [30]
Area Compressibility (fluid phase)0.25 N/m [27] [30]

The headgroup orientation in 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers exhibits temperature-dependent behavior that significantly influences membrane properties [11] [23]. In the fluid phase above the main transition temperature, the phosphate-nitrogen vector aligns approximately parallel to the membrane surface, facilitating optimal electrostatic interactions with the aqueous environment [11] [23]. This orientation contrasts with the gel phase configuration, where the headgroup adopts a more perpendicular orientation relative to the bilayer plane [11] [23].

The phosphocholine headgroup demonstrates dynamic flexibility characterized by rapid transitions between two enantiomeric conformations [11] [22]. This conformational mobility allows the headgroup to respond to electrostatic changes in the membrane environment while maintaining structural integrity [23]. The phosphate group positions itself at the water-lipid interface, serving as the primary site for electrostatic interactions with ions and other membrane components [22] [23] [24].

Water penetration into 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers extends approximately to the glycerol backbone region, creating a hydration layer that influences headgroup dynamics and membrane stability [22] [24]. This hydration pattern contributes to the overall structural organization by providing a buffer zone between the fully hydrophobic acyl chain region and the aqueous phase [24].

Spatial Configuration and Molecular Packing

The spatial configuration of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules within bilayer structures demonstrates sophisticated packing arrangements that optimize membrane stability and functionality [9] [10]. Molecular packing density varies significantly across different membrane phases, reflecting the dynamic nature of lipid organization under varying temperature conditions [15] [27].

In the fluid phase, 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules occupy an average area of 60.5 ± 0.1 Ų per lipid, allowing for sufficient molecular mobility while maintaining bilayer integrity [27] [30]. This area per lipid value represents a balance between the lateral pressure exerted by the tetradecanoyl chains and the electrostatic repulsion between phosphocholine headgroups [10] [24].

The order parameter profiles for 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE acyl chains reveal a characteristic gradient of molecular ordering from the headgroup region to the bilayer center [10] [17]. The upper chain region (C2-C8) exhibits order parameter values of 0.18-0.20, indicating moderate orientational order [10] [17]. The middle chain region demonstrates intermediate order parameters of 0.15-0.18, while the terminal chain region shows the lowest values of 0.05-0.10, reflecting increased conformational freedom toward the bilayer center [10] [17].

ParameterValueReference
P-N Vector Orientation (fluid phase)Approximately parallel to membrane surface [11] [23]
P-N Vector Orientation (gel phase)More perpendicular to membrane surface [11] [23]
Headgroup Tilt Angle (fluid phase)~20-30° relative to bilayer plane [11] [23] [24]
Headgroup Tilt Angle (gel phase)~40-50° relative to bilayer plane [11] [23] [24]
Choline Group ConformationDynamic, two enantiomeric conformations [11] [22]
Phosphate Group PositionLocated at water-lipid interface [22] [23] [24]
Water Penetration DepthUp to glycerol backbone region [22] [24]

The gauche-to-trans ratio in 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE acyl chains provides insight into the conformational flexibility of the molecular structure [10] [26]. In the fluid phase, this ratio ranges from 0.3 to 0.4, indicating substantial conformational freedom that contributes to membrane fluidity [10] [26]. The gel phase exhibits a reduced ratio of 0.1 to 0.2, reflecting the more ordered state of the acyl chains below the transition temperature [10] [26].

Lateral diffusion coefficients for 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE molecules demonstrate the dramatic differences in molecular mobility between phases [10] [28]. In the fluid phase, lateral diffusion occurs at rates of approximately 5-10 × 10⁻⁸ cm²/s, enabling rapid molecular exchange and membrane remodeling [10] [28]. The gel phase restricts lateral movement to approximately 10⁻¹⁰ cm²/s, representing a two-order-of-magnitude reduction in molecular mobility [10] [28].

ParameterValueReference
Lateral Diffusion Coefficient (fluid phase)~5-10 × 10⁻⁸ cm²/s [10] [28]
Lateral Diffusion Coefficient (gel phase)~10⁻¹⁰ cm²/s [10] [28]
Order Parameter - Upper Chain Region0.18-0.20 [10] [17]
Order Parameter - Middle Chain Region0.15-0.18 [10] [17]
Order Parameter - Terminal Chain Region0.05-0.10 [10] [17]
Gauche/Trans Ratio (fluid phase)~0.3-0.4 [10] [26]
Gauche/Trans Ratio (gel phase)~0.1-0.2 [10] [26]
Interdigitation DegreeMinimal in fluid phase, significant in ripple phase [10] [27] [30]

The phase behavior of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE exhibits distinct structural transitions that reflect changes in molecular packing arrangements [12] [15] [21]. The main transition temperature of 23.6 ± 1.0°C marks the boundary between gel and fluid phases, with significant alterations in spatial configuration occurring across this temperature range [12] [28]. Below the transition temperature, the compound adopts various gel phases including the crystalline (Lc), gel (Lβ'), and ripple (Pβ') phases, each characterized by specific packing densities and molecular orientations [15] [21] [31].

Comparative Analysis with Related Phosphatidylcholines

The comparative analysis of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE with related phosphatidylcholine species reveals systematic relationships between acyl chain length and membrane properties [15] [16] [17]. This analysis demonstrates how the tetradecanoyl chain length of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE positions it within the spectrum of phosphatidylcholine behavior [15] [19].

Chain length effects on transition temperatures show a clear progression across the phosphatidylcholine series [15] [16] [17]. 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE with twelve-carbon chains exhibits a transition temperature of -1°C, while 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE with fourteen-carbon chains transitions at 23.6°C [15] [17]. This pattern continues with 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE (sixteen carbons) at 41.4°C and 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE (eighteen carbons) at 55°C [15] [17].

PhosphatidylcholineAcyl Chain LengthTransition TemperatureBilayer ThicknessArea per Lipid (fluid phase)
1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE12 carbons-1°C (272 K)~3.0 nm~63 Ų
1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE14 carbons23.6°C (296.8 K)~3.14 nm~60.5 Ų
1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE16 carbons41.4°C (314.6 K)~4.06 nm~45.6 Ų
1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE18 carbons55°C (328 K)~4.30 nm~46.8 Ų

Bilayer thickness measurements across the phosphatidylcholine series demonstrate the direct relationship between acyl chain length and membrane dimensions [15] [27] [30]. 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE produces bilayers with intermediate thickness values of approximately 3.14 nanometers, positioning it between the thinner 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE bilayers (~3.0 nm) and the thicker 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE and 1,2-DISTEAROYL-SN-GLYCERO-3-PHOSPHOCHOLINE bilayers (4.06 and 4.30 nm, respectively) [15] [27] [30].

Area per lipid values reveal an inverse relationship with acyl chain length, where longer chains result in reduced lateral areas due to enhanced van der Waals interactions [15] [27] [30]. 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE occupies 60.5 Ų per molecule in the fluid phase, intermediate between 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE (63 Ų) and the longer-chain phosphatidylcholines (45.6-46.8 Ų) [15] [27] [30].

The mechanical properties of 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE bilayers demonstrate intermediate values when compared to other phosphatidylcholine species [15] [27] [30]. Bending rigidity measurements of 5.3-7.2 × 10⁻²⁰ J reflect the balance between chain packing forces and headgroup interactions characteristic of fourteen-carbon phosphatidylcholines [27] [30]. This value falls between the lower rigidity of shorter-chain species and the enhanced rigidity of longer-chain phosphatidylcholines [15] [27] [30].

Property1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINEComparison with Other Phosphatidylcholines
Headgroup OrientationParallel to membrane surfaceSimilar orientation across phosphatidylcholine species
Acyl Chain PackingIntermediate packing densityIncreases with chain length
Phase Transition Temperature23.6°C (296.8 K)Increases with chain length
Bilayer Thickness3.14 nm (fluid phase)Increases with chain length
Area per Lipid60.5 Ų (fluid phase)Decreases with chain length
Membrane FluidityIntermediateDecreases with chain length
Water PenetrationModerateDecreases with chain length
Mechanical Propertiesκ = 5.3-7.2 × 10⁻²⁰ JBending rigidity increases with chain length

Order parameter comparisons across phosphatidylcholine species show that 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE exhibits intermediate values consistent with its position in the chain length series [16] [17]. The deuterium order parameters for the tetradecanoyl chains fall between those of shorter and longer phosphatidylcholines, reflecting the moderate degree of chain ordering characteristic of this intermediate chain length [16] [17].

Membrane fluidity assessments position 1,2-DIMYRISTOYL-RAC-GLYCERO-3-PHOSPHOCHOLINE between the highly fluid shorter-chain phosphatidylcholines and the more rigid longer-chain species [17] [19]. This intermediate fluidity makes it particularly valuable for membrane studies requiring moderate fluidity conditions while maintaining bilayer stability [17] [19].

XLogP3

11.3

Hydrogen Bond Acceptor Count

8

Exact Mass

677.49955525 g/mol

Monoisotopic Mass

677.49955525 g/mol

Heavy Atom Count

46

UNII

U86ZGC74V5

Drug Indication

DL-dimyristoylphosphatidylcholine is not an active pharmaceutical agent and has no indication.

Pharmacology

DL-dimyristoylphosphatidylcholine is a water soluble phospholipid used to solubilize drugs for injection [A32711].

MeSH Pharmacological Classification

Indicators and Reagents

Mechanism of Action

As a phospholipid, DL-dimyristoylphosphatidylcholine can form a micelle with a hydrophobic core to contain lipophilic drugs while maintaining a hyrophilic outer portion to allow increased solubility of the drug in the aqueous environment of the blood or gastrointestinal tract.

Other CAS

18656-38-7

Wikipedia

DL-dimyristoylphosphatidylcholine

Dates

Modify: 2023-08-15
Strickley RG: Solubilizing excipients in oral and injectable formulations. Pharm Res. 2004 Feb;21(2):201-30. [PMID:15032302]

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